molecular formula C12H13NO3S2 B11774329 3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide

3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide

Cat. No.: B11774329
M. Wt: 283.4 g/mol
InChI Key: VQLMVWUQWQGWNM-UHFFFAOYSA-N
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Description

3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide is a heterocyclic compound that features a thiazole ring fused with a tetrahydrothieno ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide typically involves the reaction of hydrazonoyl halides with appropriate thioamide precursors in the presence of ethanol and triethylamine . The reaction conditions often require refluxing the mixture to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiazole ring, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide involves its interaction with specific molecular targets. The compound’s thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide is unique due to its fused ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H13NO3S2

Molecular Weight

283.4 g/mol

IUPAC Name

3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-one

InChI

InChI=1S/C12H13NO3S2/c1-8-2-4-9(5-3-8)13-10-6-18(15,16)7-11(10)17-12(13)14/h2-5,10-11H,6-7H2,1H3

InChI Key

VQLMVWUQWQGWNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=O

Origin of Product

United States

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